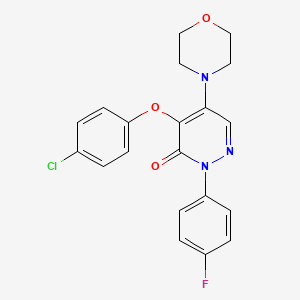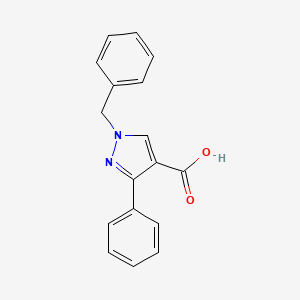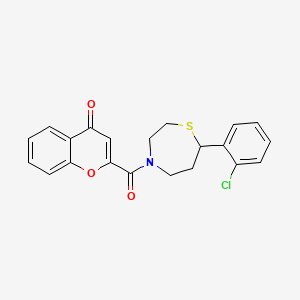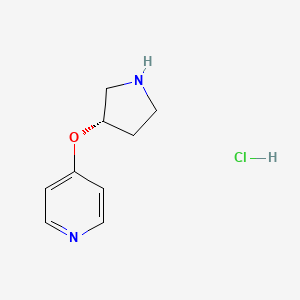
4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone, also known as 4-CPFMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. 4-CPFMP has been used in a variety of biochemical and physiological studies, including studies of enzyme inhibition, receptor binding, and signal transduction. In addition, 4-CPFMP has been used as a tool to study the structure and function of proteins, nucleic acids, and other biological molecules.
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Properties
Pyridazinones have been recognized as versatile scaffolds with a broad spectrum of biological activities. Specifically, derivatives of pyridazinones have shown significant inhibitory effects on the viability of various human cancer cell lines including liver, breast, and leukemia. Some compounds within this group demonstrated inhibitory activity comparable to standard drugs like methotrexate. Additionally, they exhibited potential as antiangiogenic agents, interfering with proangiogenic cytokines involved in tumor progression, such as TNFα, VEGF, FGFb, and TGFβ, which are crucial for angiogenesis in cancer (Kamble et al., 2015).
Antimicrobial Activities
A series of pyridazinone derivatives have been synthesized and tested for their antibacterial, antifungal, and antimycobacterial activities. Certain compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against strains like E. coli ATCC 35218. This indicates the potential of pyridazinone derivatives as promising antimicrobial agents (Sukuroglu et al., 2012).
Antioxidant Properties
In the realm of antioxidant activities, pyridazinone derivatives have been screened and shown to possess significant radical scavenging activities. For instance, certain compounds displayed remarkable OH radical scavenging activity, surpassing standard antioxidants like ascorbic acid. This suggests their potential role as antioxidants, contributing to the mitigation of oxidative stress (Kamble et al., 2015).
Pharmaceutical Chemistry and Material Sciences
Pyridazinone and its derivatives are also significant in the field of pharmaceutical chemistry and material sciences. They serve as scaffolds for synthesizing various substituted and ring-fused pyridazinone systems, which have implications in drug discovery and development. The versatility in functionalization allows for the creation of a wide array of polyfunctional systems, potentially leading to the discovery of new therapeutic agents (Pattison et al., 2009).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-14-1-7-17(8-2-14)28-19-18(24-9-11-27-12-10-24)13-23-25(20(19)26)16-5-3-15(22)4-6-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFYLKATXWHPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)
![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)

![1-[(9-Methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2563955.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)





![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)
